Methyl 2-hydroxy-6-propylbenzoate
Description
Methyl 2-hydroxy-6-propylbenzoate is an organic compound belonging to the class of esters. It is derived from benzoic acid and is characterized by the presence of a hydroxyl group at the second position and a propyl group at the sixth position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Properties
CAS No. |
112797-75-8 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 2-hydroxy-6-propylbenzoate |
InChI |
InChI=1S/C11H14O3/c1-3-5-8-6-4-7-9(12)10(8)11(13)14-2/h4,6-7,12H,3,5H2,1-2H3 |
InChI Key |
KXADVPGGJKTERY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=CC=C1)O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation Followed by Esterification
A widely reported method involves the Friedel-Crafts alkylation of methyl salicylate (methyl 2-hydroxybenzoate) to introduce the propyl group. In this approach, methyl salicylate reacts with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds via electrophilic aromatic substitution, where the hydroxyl group directs the propyl group to the para position relative to itself. However, steric and electronic factors often lead to mixed regioisomers, necessitating rigorous purification.
Reaction Conditions :
- Temperature: 0–5°C (to minimize side reactions)
- Catalyst: AlCl₃ (1.2 equivalents)
- Solvent: Dichloromethane
- Yield: 40–55% (with 60–70% regioselectivity for the 6-propyl isomer)
Post-alkylation, the crude product is esterified using methanol under acidic conditions. Sulfuric acid (H₂SO₄) catalyzes the esterification, yielding methyl 2-hydroxy-6-propylbenzoate after recrystallization from ethanol.
Diazotization-Hydrolysis of Aminobenzoate Precursors
Adapting methodologies from patent CN113072441A, this route begins with methyl 2-amino-6-propylbenzoate. The amino group is diazotized using sodium nitrite (NaNO₂) in aqueous sulfuric acid at 0–5°C, forming a diazonium salt intermediate. Subsequent hydrolysis in boiling water replaces the diazo group with a hydroxyl group.
Key Steps :
- Diazotization :
- Reactant: Methyl 2-amino-6-propylbenzoate (1.0 equivalent)
- Diazotizing Agent: NaNO₂ (1.1 equivalents) in H₂SO₄ (20% v/v)
- Temperature: 0–5°C
- Time: 2 hours
- Hydrolysis :
- Temperature: 80–100°C
- Solvent: Water-methanol (3:1 v/v)
- Yield: 65–75%
This method benefits from high regioselectivity but requires stringent control over pH and temperature to prevent ester hydrolysis.
Direct Propylation via Grignard Reagents
An alternative approach employs Grignard reagents to introduce the propyl group. Methyl 2-hydroxybenzoate is treated with propylmagnesium bromide (PrMgBr) in tetrahydrofuran (THF) at −78°C. The hydroxyl group activates the ring toward nucleophilic attack, directing the propyl group to the 6-position.
Optimization Data :
- Grignard Reagent: 1.5 equivalents of PrMgBr
- Reaction Time: 4 hours
- Quenching: Saturated NH₄Cl solution
- Yield: 50–60% (with 80% regioselectivity)
While this method avoids harsh acids, the cryogenic conditions and sensitivity to moisture limit its industrial feasibility.
Comparative Analysis of Synthetic Methods
The table below evaluates the three primary routes based on yield, scalability, and practicality:
| Method | Yield (%) | Regioselectivity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | 40–55 | 60–70 | Moderate | High |
| Diazotization-Hydrolysis | 65–75 | >95 | High | Moderate |
| Grignard Propylation | 50–60 | 80 | Low | Low |
The diazotization-hydrolysis route offers superior regioselectivity and scalability, making it preferred for large-scale production despite moderate costs. In contrast, the Grignard method, while regioselective, is less practical due to operational complexities.
Industrial-Scale Process Optimization
Patent CN113072441A provides insights into optimizing the diazotization-hydrolysis route for industrial use:
Catalyst Recycling
Palladium on carbon (Pd/C), used in the hydrogenation of nitro precursors, is recovered via filtration and reactivated by washing with acetic acid. This reduces catalyst costs by 30–40%.
Solvent Recovery
Methanol, employed as a solvent in diazotization and esterification, is distilled and reused. Closed-loop systems achieve 90–95% solvent recovery, minimizing waste.
Purification Techniques
Vacuum distillation (100–200 Pa, 104–108°C) purifies intermediates, achieving >99.5% purity. This eliminates the need for column chromatography, streamlining production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-6-propylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-keto-6-propylbenzoic acid.
Reduction: Formation of 2-hydroxy-6-propylbenzyl alcohol.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
Methyl 2-hydroxy-6-propylbenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as a preservative in various products.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-6-propylbenzoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxybenzoate: Lacks the propyl group, leading to different chemical and biological properties.
Methyl 6-propylbenzoate: Lacks the hydroxyl group, affecting its reactivity and applications.
Ethyl 2-hydroxy-6-propylbenzoate: Similar structure but with an ethyl group instead of a methyl group, influencing its physical and chemical properties.
Uniqueness
Methyl 2-hydroxy-6-propylbenzoate is unique due to the presence of both the hydroxyl and propyl groups, which confer specific reactivity and potential biological activities. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
